molecular formula C8H5FN2O3 B1401591 3-Fluoro-4-methoxy-5-nitrobenzonitrile CAS No. 1255783-15-3

3-Fluoro-4-methoxy-5-nitrobenzonitrile

Cat. No. B1401591
CAS RN: 1255783-15-3
M. Wt: 196.13 g/mol
InChI Key: FJTDBKZTKOLNDJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-5-nitrobenzonitrile, also known as FMNB, is a versatile building block used in organic synthesis and in the development of novel compounds for medicinal applications. It is a nitrile compound with a single fluorine atom at the 3-position, and two nitro groups at the 5-position. FMNB is a widely used starting material for the synthesis of various compounds, and has been found to have a wide range of applications in the pharmaceutical and biopharmaceutical industries.

Scientific Research Applications

Synthesis and Chemical Properties

3-Fluoro-4-methoxy-5-nitrobenzonitrile has been studied for its chemical properties and applications in synthesis. For example, a study demonstrated the synthesis of 2-Fluoro-5-nitrobenzonitrile, an analogue of 1-fluoro-2,4-dinitrobenzene, and its reaction with various compounds. This research helps understand the chemical behavior and potential applications of similar compounds, including this compound (Wilshire, 1967).

Radiochemistry and PET Imaging

In radiochemistry, compounds like this compound are important. For instance, [(18)F]FPEB, a PET imaging agent for the metabotropic glutamate subtype 5 receptor (mGluR5), uses a similar compound in its synthesis. This research is vital for developing new diagnostic tools in neurology and oncology (Lim et al., 2014).

Organic Transformations

Research also focuses on the potential of compounds like this compound in organic transformations. For instance, the study of the crystal structure of related compounds helps in understanding their potential for forming new chemical bonds, which is significant in developing new pharmaceuticals and materials (Naveen et al., 2006).

properties

IUPAC Name

3-fluoro-4-methoxy-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O3/c1-14-8-6(9)2-5(4-10)3-7(8)11(12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTDBKZTKOLNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855797
Record name 3-Fluoro-4-methoxy-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1255783-15-3
Record name 3-Fluoro-4-methoxy-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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